REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:12][CH2:13][OH:14])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)=[O:4].[C:15](Cl)(=[O:27])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]>>[CH3:1][N:2]([CH2:12][CH2:13][O:14][C:15](=[O:27])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)=[O:4]
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Name
|
|
Quantity
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0.1 mol
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Type
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reactant
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Smiles
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CN(C(=O)C1=CC=C(C=C1)C)CCO
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Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
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N-methyl-N-(2-lauroyloxyethyl)-p-toluamide was prepared by the procedure of example 1 from 19 gms
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Name
|
|
Type
|
product
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Smiles
|
CN(C(=O)C1=CC=C(C=C1)C)CCOC(CCCCCCCCCCC)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |